Product packaging for Cruentaren B(Cat. No.:)

Cruentaren B

Cat. No.: B1256895
M. Wt: 589.8 g/mol
InChI Key: MXMBYAYSVKOAKI-XESWYYRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cruentaren B (Molecular Formula: C₃₃H₅₁NO₈; Molecular Weight: 589 g/mol) is a macrolide natural product isolated from the myxobacterium Byssovorax cruenta . It is identified as a six-membered lactone isomer of the potent ATP synthase inhibitor Cruentaren A . In biological assessments, this compound demonstrated only marginal cytotoxicity and showed no antifungal activity, in stark contrast to the highly active Cruentaren A . This makes this compound a critical compound for structure-activity relationship (SAR) studies, serving as a key chemical and biological reference tool to investigate the structural features essential for the potent inhibitory effects of its active counterpart . The compound is also valuable for research in synthetic and medicinal chemistry, as demonstrated by its total synthesis, which aids in method development for complex macrolide construction . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H51NO8 B1256895 Cruentaren B

Properties

Molecular Formula

C33H51NO8

Molecular Weight

589.8 g/mol

IUPAC Name

N-[(2Z,10Z)-6,8-dihydroxy-13-(8-hydroxy-6-methoxy-1-oxo-3,4-dihydroisochromen-3-yl)-5,7-dimethyltetradeca-2,10-dienyl]-3-hydroxy-2-methylhexanamide

InChI

InChI=1S/C33H51NO8/c1-7-12-26(35)23(5)32(39)34-16-11-10-14-21(3)31(38)22(4)27(36)15-9-8-13-20(2)29-18-24-17-25(41-6)19-28(37)30(24)33(40)42-29/h8-11,17,19-23,26-27,29,31,35-38H,7,12-16,18H2,1-6H3,(H,34,39)/b9-8-,11-10-

InChI Key

MXMBYAYSVKOAKI-XESWYYRISA-N

Isomeric SMILES

CCCC(C(C)C(=O)NC/C=C\CC(C)C(C(C)C(C/C=C\CC(C)C1CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O

Canonical SMILES

CCCC(C(C)C(=O)NCC=CCC(C)C(C(C)C(CC=CCC(C)C1CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O

Synonyms

cruentaren B

Origin of Product

United States

Biosynthetic Investigations of Cruentaren B

Hypothesized Biosynthetic Pathways and Precursors

The biosynthesis of cruentaren B is hypothesized to be closely linked to, or derived from, the biosynthesis of cruentaren A. Research indicates that the 12-membered lactone ring of cruentaren A can undergo conversion to the isomeric this compound under either acidic or basic conditions. rsc.orgnih.gov This suggests that this compound may not be directly synthesized de novo by a distinct biosynthetic pathway but rather arises from a rearrangement or modification of cruentaren A within the producing organism.

Investigations into the biosynthesis of cruentaren A have utilized labeled precursors. rsc.org Myxobacterial secondary metabolites, including those produced by Byssovorax cruenta, are frequently complex hybrid structures derived from polyketide and nonribosomal peptide pathways. ezbiocloudpro.appnih.govresearchgate.netasm.orgupc.edu.peresearchgate.netdntb.gov.ua This implies that the foundational building blocks for cruentaren A, and subsequently this compound, would likely include acetate (B1210297) units (for the polyketide portion) and potentially amino acids (for any nonribosomal peptide-derived segments). For instance, studies on other myxobacterial compounds have shown the incorporation of polyketide-derived carbons and intact amino acid units like glycine (B1666218) into their macrocyclic structures. rsc.org

Enzymatic Machinery Implicated in Cruentaren Biosynthesis

The biosynthesis of complex natural products in myxobacteria, such as cruentarens, typically involves large, multi-modular enzyme complexes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). ezbiocloudpro.appnih.govresearchgate.netasm.orgupc.edu.pedntb.gov.ua These enzymatic assembly lines are responsible for the precise construction of intricate molecular architectures.

Polyketide Synthases (PKSs): PKS enzymes are responsible for the iterative condensation of small carboxylic acid precursors (e.g., acetyl-CoA, malonyl-CoA, methylmalonyl-CoA) to form polyketide chains. These chains undergo various modifications, including reduction, dehydration, and cyclization, to generate the diverse carbon skeletons found in polyketide natural products. rsc.org

Nonribosomal Peptide Synthetases (NRPSs): NRPS enzymes synthesize peptides independently of ribosomes. They are characterized by their modular organization, where each module is typically responsible for activating and incorporating a specific amino acid (which can be proteinogenic or non-proteinogenic) into the growing peptide chain. upc.edu.pewiley-vch.denih.govmidasfieldguide.org

The modular nature of PKS and NRPS systems allows for the precise control over the sequence, stereochemistry, and cyclization patterns of the synthesized molecules. The hybrid nature of many myxobacterial metabolites, including haprolid from Byssovorax cruenta, indicates that these PKS and NRPS modules often work in concert to produce complex structures like the cruentarens. ezbiocloudpro.appnih.govresearchgate.netasm.orgupc.edu.pe

Genetic Determinants of Secondary Metabolite Production in Byssovorax cruenta

The genes encoding the PKS and NRPS enzymes, along with other modifying enzymes necessary for the biosynthesis of secondary metabolites, are typically organized into biosynthetic gene clusters (BGCs) within the bacterial genome. nih.govresearchgate.netasm.orgupc.edu.pewiley-vch.de These clusters represent the genetic blueprint for the production of specific natural products.

Byssovorax cruenta is recognized as a prolific producer of novel natural products, indicating the presence of a rich repertoire of such biosynthetic gene clusters within its genome. ezbiocloudpro.appmdpi.comwikipedia.orgresearchgate.netdntb.gov.uarsc.org Bioinformatic analyses of these gene clusters have proven instrumental in predicting the structures and stereochemistry of complex metabolites, as demonstrated in the study of haprolid from Byssovorax cruenta. nih.govresearchgate.netupc.edu.pe Such analyses involve identifying the specific domains and modules within the PKS and NRPS genes, which allows researchers to infer the types of building blocks incorporated and the enzymatic steps involved in the assembly process. The identification and characterization of these genetic determinants are crucial for understanding the biosynthetic capabilities of Byssovorax cruenta and for potential future efforts in metabolic engineering to produce cruentarens or their analogs.

Advanced Synthetic Strategies and Methodologies for Cruentaren B

Convergent Total Synthesis Approaches to Cruentaren B

The convergent nature of this compound synthesis involves the independent preparation of key fragments, which are then strategically coupled to form the complete molecular scaffold. This approach significantly streamlines the synthetic route by allowing parallel synthesis of different parts of the molecule.

Table 1: Key Fragments in this compound Total Synthesis

Fragment DesignationCarbon ChainDescription
C1-C11 BenzolactoneC1-C11A complex cyclic ester containing a benzene (B151609) ring.
C12-C20 PolyketideC12-C20A linear polyketide chain with multiple chiral centers.
C21-C28 TailC21-C28The terminal aliphatic chain.

The stereoselective installation of numerous chiral centers is a hallmark of this compound synthesis. Advanced aldol (B89426) methodologies play a pivotal role in achieving the desired stereochemistry:

C1-C11 Benzolactone Fragment: The two chiral centers within this fragment are enantioselectively installed using Brown's asymmetric crotylboration reaction fishersci.cawikipedia.orguni.lunih.govfishersci.com.

C12-C20 Polyketide Fragment: Diastereoselective control over chiral centers in this segment is achieved through a sequence involving an Evans syn aldol reaction. This reaction is performed on a chiral aldehyde, which itself is derived from commercially available methyl (R)-3-hydroxyl-2-methylpropionate. Following this, a Mukaiyama aldol reaction is employed to further build the polyketide chain with high stereocontrol fishersci.cawikipedia.orguni.lunih.govfishersci.com.

C21-C28 Tail: A "non-Evans" syn aldol reaction is utilized for the stereoselective construction of this fragment fishersci.cawikipedia.orguni.lunih.gov.

The assembly of the complex this compound scaffold relies on robust and efficient carbon-carbon and carbon-oxygen bond-forming reactions:

Stille Coupling: This palladium-catalyzed cross-coupling reaction is instrumental in forming the C7-C8 bond within the C1-C11 benzolactone fragment. An intermediate triflate, derived from alcohol 11, is coupled with an allylstannane in the presence of LiCl and tri(2-furyl)phosphine (B125338) (TFP) in N-methylpyrrolidine (NMP), yielding the desired product in 65% yield fishersci.cawikipedia.orguni.lunih.govnih.govfishersci.com.

Wittig Olefination: This reaction is employed to couple the C21-C28 tail fragment, specifically for attaching the Z-allylamide fragment, thereby forming a new carbon-carbon double bond fishersci.cawikipedia.orguni.lunih.govnih.govfishersci.com.

SN2 Reactions: Nucleophilic substitution (SN2) reactions are strategically utilized to couple the three major fragments, forming critical carbon-carbon and carbon-oxygen linkages in the final assembly of the molecule fishersci.cawikipedia.orguni.lunih.govfishersci.com.

Asymmetric Crotylboration in Fragment Assembly

Development of Analogues and Semisynthetic Derivatives for Structure-Activity Relationship (SAR) Elucidation

The total synthesis of this compound, and other cruentarens, is crucial for enabling the synthesis of analogues and semisynthetic derivatives. This is particularly important for Structure-Activity Relationship (SAR) elucidation, even though this compound itself exhibits only marginal cytotoxicity and no antifungal activity compared to its more potent isomer, Cruentaren A wikipedia.orgnih.gov. The availability of a versatile synthetic route allows for the systematic modification of different parts of the molecule. This enables researchers to investigate how structural changes influence biological activity, providing insights into the pharmacophore and potential for developing more potent or selective compounds fishersci.cawikipedia.orgnih.gov. For instance, studies on Cruentaren A analogues highlight the challenges and importance of precise structural control, as even minor modifications can lead to significant changes in activity or undesirable rearrangements.

Methodological Innovations in Cruentaren Scaffold Synthesis

The successful total synthesis of this compound by Chakraborty and Chattopadhyay represents a significant methodological advance in the synthesis of complex polyketide natural products. The innovation lies in the highly convergent strategy, which efficiently brings together three complex fragments. The precise and stereoselective application of established advanced methodologies, such as Brown's asymmetric crotylboration, Evans syn aldol, and Mukaiyama aldol reactions, for the installation of multiple chiral centers within the challenging benzolactone and polyketide frameworks is a key feature fishersci.cawikipedia.orguni.lunih.govnih.govfishersci.com. Furthermore, the strategic use of Stille coupling, Wittig olefination, and SN2 reactions for fragment coupling demonstrates a sophisticated mastery of modern synthetic tools to overcome the inherent complexities of the this compound scaffold fishersci.cawikipedia.orguni.lunih.govnih.govfishersci.com. While the synthesis primarily applies existing advanced methodologies, their integration into a highly efficient and stereocontrolled route for such a complex natural product constitutes a significant innovation in the field of total synthesis. Other studies have also explored alternative stereoselective routes for this compound fragments, incorporating reactions like Prins cyclization, epoxide ring opening, and Alder-Rickert reactions, indicating ongoing efforts to refine and diversify synthetic approaches to the cruentaren scaffold.

Mechanistic Studies on the Observed Biological Inactivity or Marginal Activity of Cruentaren B

Comparative Analysis of Biological Profiles: Cruentaren B versus Bioactive Analogues (e.g., Cruentaren A)

Cruentaren A and this compound share the same molecular formula (C₃₃H₅₁NO₈) and molecular weight (589 g/mol ) but differ in their structural arrangement, specifically regarding their lactone rings wikipedia.org. Cruentaren A is a 12-membered macrocyclic lactone, whereas this compound is identified as a six-membered lactone isomer researchgate.netnih.gov.

The biological profiles of these two isomers show a stark contrast:

Cruentaren A: Strongly inhibits the growth of yeasts and filamentous fungi and exhibits high cytotoxicity against various cancer cell lines, including multidrug-resistant KB lines and L929 mouse fibroblast cells wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net. Its antiproliferative activity is in the subnanomolar range against multiple cancer cell lines, while showing IC₅₀ values greater than 500 nM against normal cell lines like HEK293 and MRC5 nih.govacs.org. It selectively inhibits mitochondrial F₀F₁ ATP-hydrolysis researchgate.netnih.govresearchgate.netacs.orgrsc.org.

This compound: Shows only marginal cytotoxicity and no antifungal activity wikipedia.orgresearchgate.netnih.govresearchgate.netresearchgate.net. Its activity against L929 mouse fibroblasts is described as only marginally active nih.gov.

The significant difference in biological activity, despite being isomers, highlights the critical role of specific structural features in mediating their biological effects.

Table 1: Comparative Biological Activities of Cruentaren A and this compound

CompoundAntifungal ActivityCytotoxicity (e.g., L929 mouse fibroblasts)Mitochondrial F₀F₁ ATPase Inhibition
Cruentaren AStrong inhibition of yeasts and filamentous fungi wikipedia.orgresearchgate.netnih.govresearchgate.netHigh (IC₅₀ of 8.3 nM against L929) nih.govPotent inhibition researchgate.netnih.govresearchgate.netacs.orgrsc.org
This compoundNo antifungal activity wikipedia.orgresearchgate.netnih.govresearchgate.netresearchgate.netMarginal wikipedia.orgresearchgate.netnih.govnih.govresearchgate.netNot reported/Inactive

Structural Features Dictating the Diminished Biological Response of this compound

The primary structural difference between Cruentaren A and this compound lies in their lactone ring size. Cruentaren A possesses a 12-membered macrocyclic lactone, while this compound is a six-membered lactone isomer researchgate.netnih.gov. This difference in macrocyclic ring size and conformation is crucial for biological activity.

Studies on Cruentaren A derivatives have shown that even subtle modifications to its structure can significantly impact its activity. For instance, esterification at the C16 hydroxyl group of Cruentaren A led to inactive compounds, indicating the importance of this position for activity nih.gov. This suggests that the precise three-dimensional arrangement and accessibility of functional groups are critical for binding to its molecular target. The distinct shapes of these compounds, as observed in solid-state structures, might explain their differing biological profiles researchgate.net.

Investigation of Translactonization and its Impact on Biological Efficacy

A key factor contributing to the inactivity of this compound is its formation through a process called translactonization from Cruentaren A. It has been reported that Cruentaren A undergoes rapid and quantitative translactonization onto the C9 hydroxyl group to form the biologically inactive isomer, this compound nih.govresearchgate.netresearchgate.net. This rearrangement results in a change from a 12-membered macrocyclic lactone to a six-membered lactone researchgate.netnih.gov.

Hypothesized Absence of Specific Molecular Target Interactions for this compound

Cruentaren A exerts its potent cytotoxic and antifungal effects by selectively inhibiting mitochondrial F₀F₁ ATP synthase researchgate.netnih.govresearchgate.netnih.govacs.orgrsc.org. It specifically inhibits the F₁ domain of F₀F₁ ATP synthase and shows no inhibitory activity against other V- or P-ATPases acs.orgnih.gov. Furthermore, Cruentaren A's inhibition of F₀F₁ ATP synthase has been shown to disrupt the interaction between F₀F₁ ATP synthase and the Hsp90 protein folding machinery, leading to client protein degradation without inducing the pro-survival heat shock response researchgate.netnih.govacs.orgnih.gov.

Given that this compound is a biologically inactive isomer, it is hypothesized that its altered structural features, particularly the six-membered lactone ring resulting from translactonization, prevent it from effectively interacting with the F₀F₁ ATP synthase nih.govresearchgate.net. The precise binding site of Cruentaren A involves interactions with specific amino acids within the ATP synthase, such as the C16 methyl group interacting with αTP-Val369, αTP-Leu394, and αTP-Ala397, and the C18 methyl group interacting with βTP nih.gov. The structural rearrangement in this compound likely disrupts these critical interactions, preventing it from binding to and inhibiting the F₀F₁ ATP synthase, thereby explaining its lack of biological activity.

Absence of Antifungal Activity and its Mechanistic Implications

The absence of antifungal activity in this compound is directly linked to its inability to inhibit mitochondrial F₀F₁ ATP synthase. Cruentaren A's antifungal action stems from its disruption of this vital energy-producing enzyme in fungal cells researchgate.netnih.govresearchgate.netrsc.orgmdpi.com. Mitochondria play a crucial role in the energy metabolism of eukaryotic cells, including fungi researchgate.net. By inhibiting F₀F₁ ATP-hydrolysis, Cruentaren A disrupts the energy supply chain, leading to growth inhibition and cytotoxicity in yeasts and filamentous fungi researchgate.netnih.govresearchgate.netmdpi.com.

Since this compound does not inhibit F₀F₁ ATP synthase, it cannot interfere with the essential mitochondrial functions in fungal cells, thus explaining its complete lack of antifungal efficacy wikipedia.orgresearchgate.netnih.govresearchgate.netresearchgate.net. This further reinforces the understanding that the specific structural conformation of Cruentaren A is indispensable for its interaction with the fungal ATP synthase, a feature that is lost in the isomeric this compound.

Compound Names and PubChem CIDs

Research Methodologies Employed in Cruentaren B Studies

Advanced Spectroscopic Techniques for Structural Confirmation in Synthetic Chemistry

Spectroscopic methods are indispensable for the definitive structural elucidation and confirmation of complex natural products like Cruentaren B. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon (¹³C-NMR), plays a primary role in determining the connectivity and stereochemistry of atoms within the molecule. For this compound, detailed ¹H-NMR and ¹³C-NMR spectral data in solvents such as CDCl₃ have been reported, providing characteristic chemical shifts and coupling patterns indicative of its unique macrolide structure. acs.orgwiley-vch.degoogle.com

Mass Spectrometry (MS), particularly Electron Ionization (EI) MS and High-Resolution Mass Spectrometry (HRMS), is employed to ascertain the molecular weight and elemental composition of this compound. This technique provides crucial information regarding its molecular formula, C₃₃H₅₁NO₈, and confirms its molecular weight of 589 g/mol . wikipedia.orgwiley-vch.dechemspider.com Infrared (IR) spectroscopy contributes to identifying key functional groups present in the molecule, such as carbonyls (lactone), hydroxyls, and amides, through characteristic absorption bands. acs.orgwiley-vch.de Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the chromophores within the molecule, with reported absorption maxima in methanol. wiley-vch.de The combination of these spectroscopic data is essential for both the initial structural assignment of isolated natural products and the verification of synthetic intermediates and final products in total synthesis efforts.

Chromatographic and Purification Methods for Natural Product Isolation and Synthetic Route Assessment

The isolation of this compound from its natural source, the myxobacterium Byssovorax cruenta, typically involves chromatographic techniques. Initial crude extracts from fermentation broths of B. cruenta are subjected to various chromatographic separations to isolate this compound, often alongside its more abundant isomer, Cruentaren A. nih.govresearchgate.netresearchgate.netbiorxiv.org High-Performance Liquid Chromatography (HPLC) is a critical method for both the purification of this compound from complex mixtures and for assessing the purity and yield of the compound, whether isolated from natural sources or obtained through synthetic routes. researchgate.netwiley-vch.dersc.org Preparative HPLC is commonly used to obtain sufficient quantities of pure this compound for further characterization and biological evaluation. The efficiency and selectivity of these chromatographic methods are vital for separating closely related isomers and impurities, ensuring the integrity of the samples used in subsequent studies.

In Vitro Assays for Comparative Biological Activity Profiling (e.g., Cell Line-Based Cytotoxicity Assays without quantitative data)

In vitro assays are fundamental for profiling the biological activities of this compound and comparing them with related compounds. Cell line-based cytotoxicity assays are commonly utilized to assess the compound's impact on cell viability and proliferation. Studies have consistently shown that this compound exhibits only marginal cytotoxicity when tested against various cell lines, such as L929 mouse fibroblast cells. researchgate.netwikipedia.orgacs.orgnih.govnih.govresearchgate.netresearchgate.netuni-tuebingen.deacs.org This contrasts sharply with Cruentaren A, which demonstrates potent cytotoxic effects against the same cell lines. researchgate.netwikipedia.orgacs.orgnih.govnih.govresearchgate.netresearchgate.netuni-tuebingen.deacs.org These comparative biological activity profiles are crucial for understanding the subtle structural differences between Cruentaren A and B that lead to their divergent biological outcomes. While specific quantitative data (e.g., IC₅₀ values) for this compound's cytotoxicity are typically reported as "marginal" or "minor," the qualitative observation of its reduced activity is a key finding in its biological assessment. researchgate.netwikipedia.orgacs.orgnih.govnih.govresearchgate.netresearchgate.netuni-tuebingen.deacs.org

Structural Biology Approaches Applied to Related Cruentaren Compounds (e.g., Cryo-Electron Microscopy for ATP Synthase Interactions as a comparative methodology)

While direct structural biology studies on this compound are less common due to its marginal activity, significant insights into the mechanism of action for the cruentaren class have been gained through studies on Cruentaren A. Notably, cryogenic electron microscopy (Cryo-EM) has been employed to determine the structure of Cruentaren A bound to yeast F1-ATPase (a component of mitochondrial ATP synthase). pdbj.orgemdataresource.orgresearchgate.netx-mol.netumich.eduresearchgate.netnih.govrcsb.org These Cryo-EM studies have elucidated the specific binding site of Cruentaren A within the ATP synthase complex, revealing how it selectively inhibits the F1 domain of F1F0 ATP synthase. nih.govacs.org Such high-resolution structural information for Cruentaren A provides a critical foundation for understanding the molecular basis of activity for the entire cruentaren family. By comparing the structures of Cruentaren A and B, researchers can hypothesize why this compound, despite being an isomer, lacks the potent inhibitory activity, potentially due to conformational constraints or altered binding interactions at the ATP synthase site. This comparative approach using structural biology data from a related active compound is vital for guiding future research on the cruentaren scaffold.

Computational Chemistry and Molecular Modeling for Conformational Analysis and Ligand-Receptor Hypotheses

Computational chemistry and molecular modeling techniques are powerful tools for complementing experimental studies of complex molecules like this compound and its analogues. Although specific detailed computational studies focusing solely on this compound's conformational analysis and ligand-receptor hypotheses were not prominently featured in the immediate search results, these methodologies are routinely applied to compounds within the cruentaren class, particularly given the availability of high-resolution structural data for Cruentaren A's interaction with ATP synthase.

Molecular modeling can be used to perform conformational analysis of this compound, predicting its preferred three-dimensional shapes and flexibility. This is crucial for understanding how its isomeric nature, particularly the six-membered lactone ring, might influence its ability to adopt a conformation suitable for binding to biological targets. Furthermore, molecular docking simulations can be employed to predict the binding modes and affinities of this compound and its analogues to target proteins, such as ATP synthase, based on the Cryo-EM data of Cruentaren A. These simulations can help rationalize the observed differences in biological activity between Cruentaren A and B by highlighting potential steric clashes, unfavorable interactions, or altered hydrogen bonding networks that might prevent this compound from effectively binding to the active site.

Such computational approaches are invaluable for generating ligand-receptor hypotheses, guiding the design of new synthetic analogues, and predicting their biological properties before experimental synthesis. They allow for a deeper understanding of structure-activity relationships (SAR) within the cruentaren family, providing a rational basis for chemical modifications aimed at enhancing or altering biological effects.

Compound Names and PubChem CIDs

Future Research Directions and Unresolved Questions for Cruentaren B

Comprehensive Elucidation of the Full Biosynthetic Pathway for Cruentarens

While Cruentarens A and B are known to originate from the myxobacterium Byssovorax cruenta nih.govchemspider.com, the complete biosynthetic pathway leading to their formation remains largely uncharacterized. A significant unresolved question pertains to the precise enzymatic machinery and intermediate steps involved in the de novo synthesis of Cruentaren A. Furthermore, the conversion of Cruentaren A to Cruentaren B through translactonization at the C9 hydroxyl group is a critical transformation wikipedia.org. Future research should aim to determine whether this isomerization is a spontaneous chemical rearrangement occurring in vivo or in vitro, or if it is an enzymatically mediated process within the producing organism. Identifying the genes and enzymes responsible for each step, from initial precursors to the final macrolide structures, would not only deepen our understanding of myxobacterial secondary metabolism but also open avenues for biosynthetic engineering to produce novel analogues or improve yields.

Design and Synthesis of Novel this compound Analogues with Potentially Modulated Activity

The established total synthesis of this compound r-project.orgtianlanlawyer.comnih.gov provides a robust platform for the design and synthesis of novel analogues. Given this compound's marginal biological activity nih.govwikipedia.orgchemspider.com, a primary research direction involves systematically modifying its structure to explore the potential for modulating or even inducing desired biological activities. This could involve targeted alterations to the six-membered lactone ring, the N-acylallylamine side chain, or other peripheral functionalities. By synthesizing a library of this compound derivatives, researchers can conduct detailed structure-activity relationship (SAR) studies. Such investigations would aim to identify specific structural motifs that, upon modification, could restore or introduce activity, potentially leading to compounds with distinct pharmacological profiles compared to Cruentaren A, or even entirely new bioactivities.

Detailed Mechanistic Investigation into the Structural Determinants of Biological (In)Activity

A pivotal unresolved question surrounding this compound is the detailed mechanistic basis for its biological inactivity, especially when contrasted with the potent F1F0 ATP synthase inhibitory activity of Cruentaren A. The key structural difference—the six-membered lactone in this compound versus the 12-membered macrocyclic lactone in Cruentaren A—is implicated in this disparity nih.govwikipedia.org. Future research should employ advanced biophysical and computational techniques to elucidate how this structural change impacts molecular recognition and binding to potential biological targets. This could involve:

Comparative structural analysis : Utilizing techniques such as X-ray crystallography or Cryo-electron microscopy (Cryo-EM) to compare the 3D conformations of Cruentaren A and B, both in isolation and in complex with their respective (or putative) targets.

Molecular docking and dynamics simulations : Computational modeling could predict how this compound interacts (or fails to interact) with the F1F0 ATP synthase binding site, identifying critical lost interactions (e.g., hydrogen bonds, hydrophobic contacts, steric clashes) that are present in Cruentaren A's binding.

Conformational flexibility studies : Investigating the conformational landscapes of both isomers to understand if this compound's six-membered ring restricts its ability to adopt a bioactive conformation necessary for target engagement. Such investigations would provide fundamental insights into the precise structural determinants governing the biological activity of this class of natural products.

Exploration of Niche Biological Roles or Modulatory Effects at Subcellular Levels

Despite being described as "biologically inactive" in standard cytotoxicity and antifungal assays nih.govchemspider.com, this compound may possess subtle or niche biological roles that have yet to be discovered. Future research should expand the scope of biological screening beyond traditional assays. This could include:

High-throughput phenotypic screening : Testing this compound against a broader array of cellular pathways, disease models, or specific cellular processes (e.g., cell cycle progression, autophagy, protein degradation pathways beyond Hsp90, membrane integrity) that might not directly lead to cell death or growth inhibition.

Subcellular localization and interaction studies : Investigating if this compound accumulates in specific subcellular compartments (e.g., mitochondria, endoplasmic reticulum, nucleus) and if it modulates the function of proteins or lipids within these niches, even without causing overt phenotypic changes.

Modulatory effects : Exploring if this compound can act as a weak agonist, antagonist, or allosteric modulator of certain protein functions, or if it has synergistic or antagonistic effects when combined with other known bioactive compounds. This broader exploration could uncover unexpected biological activities or roles for this compound in cellular homeostasis or signaling.

Application of this compound as a Negative Control or Structural Template in Chemical Biology Investigations

This compound's structural similarity to the active Cruentaren A, combined with its pronounced biological inactivity, positions it as an invaluable tool in chemical biology. Its primary application could be as a negative control in experiments investigating the mechanism of action of Cruentaren A or other F1F0 ATP synthase inhibitors. By using this compound as a control, researchers can confidently attribute observed biological effects to the specific activity of Cruentaren A, rather than to non-specific cellular perturbations or off-target effects. This is particularly crucial in target validation studies and SAR investigations.

Furthermore, this compound's unique, yet inactive, scaffold could serve as a structural template for the development of new chemical probes or drug candidates. Its inherent lack of activity could be leveraged in fragment-based drug discovery approaches, where small, inactive fragments are optimized to gain desired biological function. By systematically introducing specific functionalities or modifying its core structure, researchers could potentially design compounds with novel mechanisms of action, improved selectivity, or different therapeutic applications, moving beyond the F1F0 ATP synthase inhibition seen with Cruentaren A.

Q & A

Q. How can researchers align this compound studies with open-data policies while protecting intellectual property?

  • Methodological Answer :
  • Deposit synthetic protocols and spectral data in public repositories (e.g., Zenodo) under CC-BY licenses.
  • Redact proprietary steps in supplementary materials while providing sufficient detail for reproducibility.
  • Cite prior art (e.g., Cruentaren A synthesis patents) to delineate novel contributions .

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